molecular formula C15H10F3N5O B2974555 3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 897623-47-1

3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2974555
CAS No.: 897623-47-1
M. Wt: 333.274
InChI Key: JNMOQTRFEVRTOK-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is an organic compound featuring significant interest in various research fields due to its unique structural attributes and potential applications. As the name suggests, it comprises a benzamide core functionalized with fluorine atoms, a tetrazole ring, and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide can be achieved through a multistep process:

  • Formation of 4-fluorophenyl-tetrazole: Starting from 4-fluoroaniline, the tetrazole ring is introduced via cycloaddition with sodium azide in the presence of a suitable catalyst.

  • Substitution Reaction: The 4-fluorophenyl-tetrazole intermediate is then reacted with a difluorobenzoyl chloride to introduce the benzamide core, employing conditions such as the presence of a base like triethylamine under anhydrous conditions.

Industrial Production Methods

For industrial scale production, continuous flow reactors and catalysis-enhanced protocols may be utilized to optimize yields and reduce reaction times. Key aspects include maintaining precise reaction temperatures and ensuring efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation at the tetrazole ring under strong oxidative conditions, leading to ring-opening or other oxidized forms.

  • Reduction: Reduction typically targets the carbonyl group of the benzamide, potentially converting it to an amine under suitable conditions.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzamide and fluorophenyl groups, facilitated by the electron-withdrawing effects of the fluorine atoms.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, peracids.

  • Reducing Agents: Lithium aluminium hydride, sodium borohydride.

  • Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide for bromination).

Major Products Formed

  • Oxidation: Oxidized tetrazole derivatives.

  • Reduction: Benzylamine derivatives.

  • Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

In Chemistry

The compound is studied for its reactivity and potential as a building block for more complex molecules.

In Biology

Research focuses on its bioactive properties, particularly its potential as a pharmacophore in drug design due to the presence of the tetrazole ring, which mimics carboxylate groups.

In Medicine

Exploration of its therapeutic potentials, including its role as an inhibitor in various enzymatic pathways, is ongoing.

In Industry

Used in the synthesis of advanced materials and specialty chemicals, leveraging its unique structural properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, particularly by binding to specific targets such as enzymes or receptors. The presence of the fluorine atoms and tetrazole ring enhances its binding affinity and stability within biological systems.

Molecular Targets and Pathways

  • Enzymes: Potential inhibition of enzymes involved in inflammation or cancer pathways.

  • Receptors: Binding to specific receptors in the central nervous system.

Comparison with Similar Compounds

Comparison with Other Compounds

Similar compounds include those with benzamide cores and tetrazole rings but with varying substitution patterns. The uniqueness of 3,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide lies in its specific substitution pattern, enhancing its reactivity and binding properties.

List of Similar Compounds

  • N-(1-benzyl-1H-tetrazol-5-yl)-2,3-difluorobenzamide

  • 4-fluoro-N-(1-phenyl-1H-tetrazol-5-yl)methylbenzamide

  • 3,4-difluorobenzamide derivatives with different functional groups

This compound offers a fascinating glimpse into the world of advanced synthetic chemistry and its multifaceted applications across various fields.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-10-2-4-11(5-3-10)23-14(20-21-22-23)8-19-15(24)9-1-6-12(17)13(18)7-9/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMOQTRFEVRTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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